molecular formula C8H17N B3057099 N-isopropylpiperidine CAS No. 766-79-0

N-isopropylpiperidine

Cat. No. B3057099
Key on ui cas rn: 766-79-0
M. Wt: 127.23 g/mol
InChI Key: KXIXHISTUVHOCY-UHFFFAOYSA-N
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Patent
US07256186B2

Procedure details

A solution of O-protected pyridine propene (1.5 g, 5.7 mmol) and platinum(IV) oxide (258 mg) in MeOH (20 mL) and AcOH (4 ml) was hydrogenated 6 h at 40 psi. The final solution was filtered over CELITE, rinsed with MeOH then concentrated. The residue was diluted with 1 N NaOH, extracted with DCM and AcOEt, and the combined organic layers were dried over Na2SO4 and concentrated. The residue was quickly passed through a plug of silica gel (eluting hexanes/AcOEt 8:2) to provide 1.0 g (65%) of O-protected isopropyl piperidine.
Name
pyridine propene
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
258 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH3:3].[N:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>CO.CC(O)=O.[Pt](=O)=O>[CH:2]([N:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)([CH3:3])[CH3:1] |f:0.1|

Inputs

Step One
Name
pyridine propene
Quantity
1.5 g
Type
reactant
Smiles
C=CC.N1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
258 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The final solution was filtered over CELITE
WASH
Type
WASH
Details
rinsed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with 1 N NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM and AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 137.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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